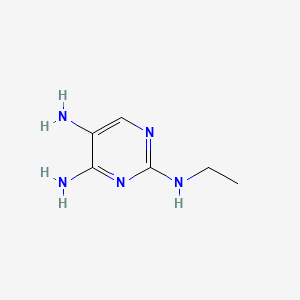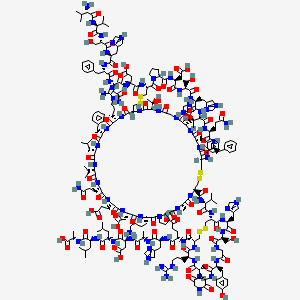
Transforming growth factor alpha (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transforming growth factor alpha (TGF-α) is a protein that in humans is encoded by the TGFA gene . It is an EGF-related polypeptide growth factor that signals through the EGF receptor, and stimulates the proliferation of a wide range of epidermal and epithelial cells . It is produced by monocytes, keratinocytes, and various tumor cells .
Molecular Structure Analysis
The molecular structure of TGF-α has been studied using techniques such as NMR . The conformation space of des-Val-Val TGF-α was explored by distance geometry embedding followed by restrained molecular dynamics refinement using NOE distance constraints and some torsion angle constraints derived from J-couplings .Chemical Reactions Analysis
TGF-α is a growth factor with 33% homology to EGF, binds to EGFR, activates tyrosine phosphorylation of the receptor, and stimulates cell proliferation . It plays a role in tumor initiation by inducing the reversible transformed phenotype .Physical And Chemical Properties Analysis
TGF-α is a protein structurally similar to Epidermal Growth Factor (EGF) and a ligand for EGF-receptors, competing with Epidermal Growth Factors . It has been found in a variety of non-neoplastic and neoplastic disorders where angiogenesis is involved or contributes to part of the pathology .Mécanisme D'action
Safety and Hazards
TGF-α overexpression has been detected in oesophageal squamous cell carcinoma and is linked to invasive breast carcinoma . TGF-β promotes the formation of tumor microenvironment by interacting with other growth factors (PDGFs, FGFs and VEGFs) and extracellular matrix (ECM) remodeling and its regulatory role in hepatocyte carcinogenesis has been reported recently .
Propriétés
IUPAC Name |
(4S)-4-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-2-[[(1R,6R,9S,12S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,53S,56S,59S,62S,65S,68S,71S,76S,79S,85S)-47-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-18-(4-aminobutyl)-27,68-bis(3-amino-3-oxopropyl)-36,71,76-tribenzyl-39-(3-carbamimidamidopropyl)-24-(2-carboxyethyl)-21,56-bis(carboxymethyl)-65,85-bis[(1R)-1-hydroxyethyl]-59-(hydroxymethyl)-62,79-bis(1H-imidazol-4-ylmethyl)-9-methyl-33-(2-methylpropyl)-8,11,17,20,23,26,29,32,35,38,41,48,54,57,60,63,66,69,72,74,77,80,83,86-tetracosaoxo-30-propan-2-yl-3,4,44,45-tetrathia-7,10,16,19,22,25,28,31,34,37,40,49,55,58,61,64,67,70,73,75,78,81,84,87-tetracosazatetracyclo[40.31.14.012,16.049,53]heptaoctacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-7-(3-carbamimidamidopropyl)-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-4-ylmethyl)-10-methyl-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKYTGJWUAZPZ-WWHBDHEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)[C@@H](C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)[C@@H](C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C239H348N70O72S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5546 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105186-99-0 |
Source


|
| Record name | Transforming growth factor alpha (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105186990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

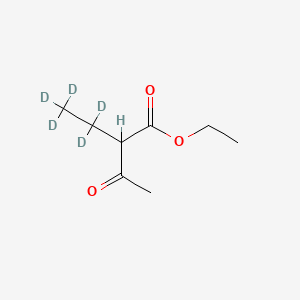
![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)
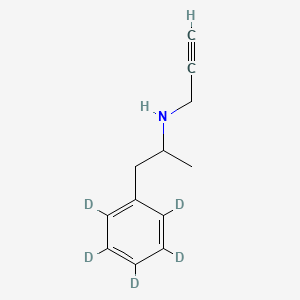
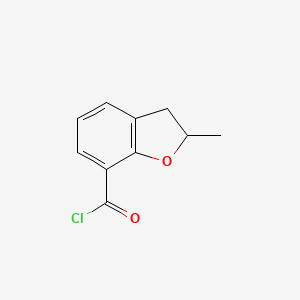
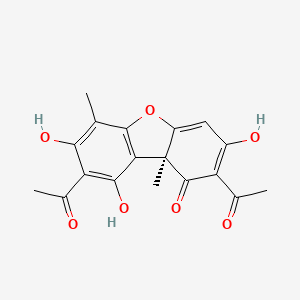

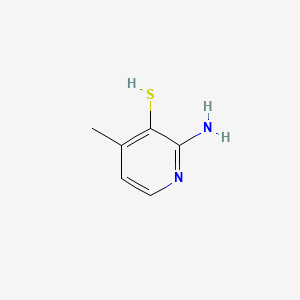
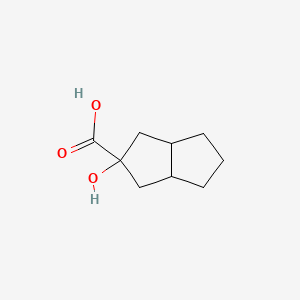
![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
